molecular formula C16H21N5O4S3 B2694708 N-(2,3-dimethylphenyl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1351616-23-3

N-(2,3-dimethylphenyl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2694708
CAS No.: 1351616-23-3
M. Wt: 443.56
InChI Key: MLCMQLXCZRBAID-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with acetamide, thioether, and N-methylmethylsulfonamido groups. The 1,3,4-thiadiazole scaffold is well-documented for its broad-spectrum bioactivity, including antimicrobial, pesticidal, and enzyme-inhibitory properties .

Properties

IUPAC Name

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O4S3/c1-10-6-5-7-12(11(10)2)17-14(23)9-26-16-20-19-15(27-16)18-13(22)8-21(3)28(4,24)25/h5-7H,8-9H2,1-4H3,(H,17,23)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCMQLXCZRBAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CN(C)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Thiadiazole Derivatives and Their Biological Significance

1,3,4-thiadiazole derivatives are recognized for their extensive range of biological activities including:

  • Antimicrobial : Effective against bacteria and fungi.
  • Anticancer : Potential in inhibiting tumor growth.
  • Anti-inflammatory : Reducing inflammation in various models.
  • Antidiabetic : Modulating blood glucose levels.

The presence of the thiadiazole ring enhances lipophilicity and cellular membrane penetration, contributing to its pharmacological efficacy .

Structure-Activity Relationship (SAR)

The structure of this compound suggests several active sites that may interact with biological targets. The dimethylphenyl group may enhance binding affinity due to increased hydrophobic interactions. The thiadiazole moiety is crucial for bioactivity, serving as a scaffold for further modifications to optimize therapeutic effects .

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Bacterial Inhibition : Compounds containing the thiadiazole ring have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or function .
CompoundActivityReference
Thiadiazole Derivative ABactericidal against E. coli
Thiadiazole Derivative BAntifungal against Candida spp.

Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer potential. Studies show that these compounds can induce apoptosis in cancer cells through various pathways including:

  • Inhibition of cell proliferation : Compounds disrupt cell cycle progression.
  • Induction of reactive oxygen species (ROS) : Leading to oxidative stress in cancer cells .

Anti-inflammatory Effects

The anti-inflammatory activity of thiadiazole derivatives is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This can be particularly beneficial in conditions like arthritis and other inflammatory diseases .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of thiadiazole derivatives similar to this compound. The results demonstrated potent activity against multi-drug resistant strains of bacteria with minimal inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .

Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) showed that thiadiazole derivatives could significantly reduce cell viability at concentrations as low as 10 µM. Mechanistic studies indicated activation of caspase pathways leading to apoptosis .

Scientific Research Applications

Anticancer Properties

The compound has shown promising anticancer activity against various cancer cell lines. In vitro studies have evaluated its efficacy against prostate cancer (PC3), colon cancer (HT-29), and neuroblastoma (SKNMC). Results indicate that certain derivatives of thiadiazole exhibit significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin. For instance, compounds with specific substitutions on the thiadiazole ring demonstrated higher growth inhibition percentages across these cell lines .

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Prostate Cancer : A study conducted on PC3 cells revealed that N-(2,3-dimethylphenyl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide exhibited a dose-dependent reduction in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways .
  • Colon Cancer Research : In HT-29 colon cancer cells, this compound demonstrated significant cytotoxic effects when tested at various concentrations. The results indicated that it could serve as a potential lead compound for further development into a therapeutic agent for colorectal cancer .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole ring is susceptible to nucleophilic substitution at the sulfur atom. For example:

  • Reaction with Amines : The thiadiazole sulfur can be displaced by primary or secondary amines under mild alkaline conditions, forming substituted amine derivatives .

  • Halogenation : Electrophilic halogenation (e.g., bromine in acetic acid) replaces the sulfur atom with halogens, yielding halogenated thiadiazoles .

Example Reaction :

Thiadiazole-S+R-NH2Thiadiazole-NH-R+H2S\text{Thiadiazole-S} + \text{R-NH}_2 \rightarrow \text{Thiadiazole-NH-R} + \text{H}_2\text{S}

Conditions: Ethanol, 60°C, 4–6 hours .

Hydrolysis of Thioacetamide and Sulfonamide Moieties

The thioacetamide (-S-C(=O)-NH-) and methylsulfonamido (-SO₂-NH-) groups undergo hydrolysis under acidic or alkaline conditions:

  • Acidic Hydrolysis :

    R-S-C(=O)-NH-R’+H2OHClR-COOH+R’-NH2+H2S\text{R-S-C(=O)-NH-R'} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{R-COOH} + \text{R'-NH}_2 + \text{H}_2\text{S}

    This produces carboxylic acids and amines .

  • Alkaline Hydrolysis :

    R-SO₂-NH-R’+NaOHR-SO₂-O⁻Na⁺+R’-NH2\text{R-SO₂-NH-R'} + \text{NaOH} \rightarrow \text{R-SO₂-O⁻Na⁺} + \text{R'-NH}_2

    Yields sulfonate salts and amines.

Key Data :

Reaction TypeConditionsProductsYield (%)Reference
Acidic hydrolysis2M HCl, reflux, 8hCarboxylic acid, methylamine75–80
Alkaline hydrolysis1M NaOH, 60°C, 6hSulfonate salt, dimethylaniline65–70

Oxidative Desulfurization

The thioether (-S-) linkage in the thiadiazole ring undergoes oxidation to form sulfoxides or sulfones:

  • With H₂O₂ :

    R-S-R’+H2O2R-SO-R’(sulfoxide)\text{R-S-R'} + \text{H}_2\text{O}_2 \rightarrow \text{R-SO-R'} \quad (\text{sulfoxide})
  • With KMnO₄ :

    R-S-R’+KMnO4R-SO2-R’(sulfone)\text{R-S-R'} + \text{KMnO}_4 \rightarrow \text{R-SO}_2\text{-R'} \quad (\text{sulfone})

Conditions: Acetic acid, room temperature, 12–24 hours .

Ring-Opening Reactions

The 1,3,4-thiadiazole ring can undergo ring-opening in the presence of strong nucleophiles or reducing agents:

  • With Hydrazine :

    Thiadiazole+NH2NH2Thiosemicarbazide derivative\text{Thiadiazole} + \text{NH}_2\text{NH}_2 \rightarrow \text{Thiosemicarbazide derivative}

    Forms intermediates for heterocyclic synthesis .

  • With LiAlH₄ :
    Reduces the thiadiazole ring to a dihydrothiazole .

Biological Interactions

While not strictly chemical reactions, the compound’s interactions with biological targets are critical for its pharmacological activity:

  • Enzyme Inhibition : The methylsulfonamido group binds to zinc-containing enzymes (e.g., carbonic anhydrase), acting as a competitive inhibitor.

  • DNA Intercalation : The planar thiadiazole ring intercalates with DNA, disrupting replication .

Stability Under Storage

  • Photodegradation : Exposure to UV light (λ = 254 nm) leads to cleavage of the thioacetamide bond, forming mercaptan and acetamide byproducts.

  • Thermal Decomposition : At temperatures >150°C, the compound decomposes into volatile sulfur-containing fragments (e.g., SO₂) .

Comparison with Similar Compounds

Structural and Functional Comparison

The compound’s bioactivity can be contextualized by comparing it to other 1,3,4-thiadiazole derivatives (Table 1).

Table 1: Key Structural Features and Bioactivities of Comparable 1,3,4-Thiadiazole Derivatives

Compound Name/ID Structural Features Bioactivity/Application References
Target Compound 1,3,4-thiadiazol, acetamide, thioether, N-methylmethylsulfonamido, 2,3-dimethylphenyl Hypothesized: Antimicrobial, pesticidal (structural analogy)
5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid (Compound b, ) Thiadiazol, sulfonic acid, acetamide Pharmacopeial intermediate; potential diuretic (similar to acetazolamide)
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide (Compound d, ) Thiadiazol, mercapto (-SH), acetamide Antiglaucoma applications (sulfonamide derivatives inhibit carbonic anhydrase)
N-[1-(5-Acetamido-3-acetyl-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-2-phenylethyl]acetamide Thiadiazol, acetyl, phenyl, branched alkyl chain Antibacterial (active against Staphylococcus aureus)
ZINC2720726 () Thiadiazol, pyrimidoindol, methoxyphenyl Structural complexity suggests kinase inhibition or anticancer potential
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Thiadiazol, pyrimidoindol, methoxyphenyl, ethyl Hypothesized: Anticancer or enzyme inhibition (structural similarity to kinase inhibitors)

Key Insights from Structural Modifications

N-Methylmethylsulfonamido Group: The target compound’s sulfonamido group may enhance solubility and metabolic stability compared to mercapto (-SH) derivatives (e.g., Compound d, ), which are prone to oxidation .

2,3-Dimethylphenyl Substituent : The bulky aromatic group could improve lipophilicity and target binding compared to simpler phenyl or alkyl derivatives (e.g., ’s phenyl-substituted compound). This modification may influence selectivity for membrane-bound enzymes or receptors.

Bioactivity Trends in Analogous Compounds

  • Antimicrobial Activity: highlights that phenyl-substituted thiadiazoles exhibit antibacterial activity against S. The target compound’s 2,3-dimethylphenyl group may further enhance Gram-positive activity due to increased membrane penetration.
  • Agrochemical Potential: –6 describe thiadiazole and triazole derivatives with herbicidal and plant-growth-regulating activities. While the target compound lacks direct agricultural data, its structural motifs align with bioactive agrochemicals .
  • Enzyme Inhibition : Sulfonamido-thiadiazoles (e.g., acetazolamide analogs) are established carbonic anhydrase inhibitors. The target compound’s sulfonamido group positions it as a candidate for similar applications .

Q & A

Q. What are the established synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with the preparation of thiadiazole cores and subsequent functionalization. For example:

  • Step 1 : Formation of the 1,3,4-thiadiazole ring via cyclization of thiocarbohydrazides or thiosemicarbazides under reflux in polar solvents like acetonitrile or DMF, often catalyzed by iodine and triethylamine .
  • Step 2 : Introduction of the sulfonamidoacetamide moiety through nucleophilic substitution or coupling reactions. Sodium azide (NaN₃) in toluene/water mixtures is commonly used for azide intermediates, monitored by TLC (hexane:ethyl acetate = 9:1) .
  • Purification : Crystallization (ethanol) or column chromatography for intermediates; final products are characterized via 1^1H/13^13C NMR and mass spectrometry (EIMS) .

Q. Which spectroscopic methods are critical for confirming the compound’s structure?

  • NMR Spectroscopy : 1^1H NMR identifies proton environments (e.g., methyl groups on the phenyl ring at δ 2.2–2.5 ppm, thiadiazole protons at δ 7.0–8.5 ppm). 13^13C NMR confirms carbonyl (C=O, ~170 ppm) and aromatic carbons .
  • Mass Spectrometry (EIMS) : Fragmentation patterns (e.g., m/z peaks corresponding to thiadiazole and acetamide moieties) validate molecular weight and substituents .
  • Elemental Analysis : Matches calculated vs. observed C/H/N/S percentages to confirm purity .

Q. What role does the 1,3,4-thiadiazole ring play in biological activity?

The thiadiazole core enhances electron-deficient properties, enabling interactions with biological targets (e.g., enzyme active sites). Its planar structure facilitates π-π stacking in antimicrobial or antitumor applications, as seen in analogs with substituted thiadiazoles .

Advanced Research Questions

Q. How can synthesis yield be optimized while minimizing side reactions?

  • Key Variables :

    VariableOptimization StrategyReference
    Reaction TimeReduce reflux duration (1–3 min for cyclization vs. 5–7 h for substitution) to prevent decomposition
    Solvent ChoiceUse DMF for cyclization (enhances solubility of intermediates)
    CatalystsTriethylamine/I₂ promotes cyclization efficiency
  • Side Reactions : Monitor by TLC; quench unreacted azides with ice to avoid explosive hazards .

Q. How can structural analogs be designed to explore structure-activity relationships (SAR)?

  • Modification Sites :
    • Phenyl Ring : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) to enhance antimicrobial activity .
    • Thiadiazole Core : Replace sulfur with oxygen (oxadiazole) to alter polarity and bioavailability .
    • Sulfonamido Group : Vary N-substituents (e.g., methyl vs. benzyl) to study steric effects .
  • Synthetic Strategy : Use combinatorial chemistry (e.g., parallel synthesis of 5-substituted-1,3,4-thiadiazoles) .

Q. How should researchers resolve contradictions in biological assay data (e.g., variable IC₅₀ values)?

  • Methodological Consistency : Standardize protocols (e.g., broth microdilution for antimicrobial tests, MTT assays for cytotoxicity) .
  • Purity Verification : Re-crystallize or HPLC-purify compounds to exclude impurities affecting activity .
  • Multi-Assay Validation : Cross-test in enzyme inhibition (e.g., lipoxygenase) and cell-based assays to confirm mechanism .

Q. What strategies mitigate solubility challenges during in vitro testing?

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Salt Formation : Convert free acetamide to hydrochloride salts via HCl/EtOH treatment .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Data Contradiction Analysis

Q. How to interpret conflicting results in antimicrobial activity between studies?

  • Strain Variability : Test against standardized strains (e.g., ATCC controls) to minimize variability .
  • Assay Conditions : Control pH (6–7 for bacterial assays vs. 5–6 for fungal) and incubation time (24 h vs. 48 h) .
  • Statistical Analysis : Apply ANOVA/Tukey tests to confirm significance; report minimum inhibitory concentration (MIC) ranges .

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